![molecular formula C9H9ClN2O2 B2406542 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride CAS No. 2344685-56-7](/img/structure/B2406542.png)

8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2344685-56-7 . It has a molecular weight of 212.64 . The compound is typically stored at room temperature and is available in powder form .

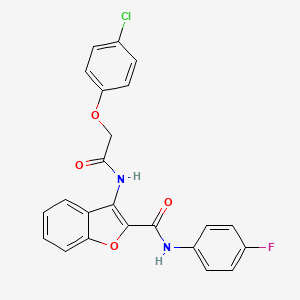

Molecular Structure Analysis

The IUPAC name for this compound is “8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride” and its InChI code is "1S/C9H8N2O2.ClH/c1-6-3-2-4-11-5-7 (9 (12)13)10-8 (6)11;/h2-5H,1H3, (H,12,13);1H" .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 212.64 . The InChI code for this compound is "1S/C9H8N2O2.ClH/c1-6-3-2-4-11-5-7 (9 (12)13)10-8 (6)11;/h2-5H,1H3, (H,12,13);1H" .Aplicaciones Científicas De Investigación

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues, including 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride, have been recognized as potential antituberculosis agents . Some compounds of this class exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Anxiolytic Drugs

Imidazo[1,2-a]pyridine-2-carboxylates, which can be derived from 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride, have been transformed into anxiolytic drugs .

Organic Synthesis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Pharmaceutical Chemistry

In the field of pharmaceutical chemistry, imidazo[1,2-a]pyridines are important due to their wide range of applications . They are used in the synthesis of various drugs and therapeutic agents .

Research and Development

This compound is used in research and development of new drugs and therapeutic agents . It is often used in the synthesis of new compounds and in the testing of their therapeutic potential .

Medicinal Chemistry

In medicinal chemistry, this compound is used as a building block for the synthesis of various drugs . It is often used in the development of new therapeutic agents .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been used in the treatment of tuberculosis . For instance, Q203, an imidazo[1,2-a]pyridine analogue, showed a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses, respectively, after 4 weeks of treatment .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been shown to have significant activity against tuberculosis, suggesting they may interact with biochemical pathways related to this disease .

Pharmacokinetics

Q203, an imidazo[1,2-a]pyridine analogue, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

Imidazo[1,2-a]pyridine analogues have shown significant activity against tuberculosis, indicating they may have a substantial impact on the cellular processes of this disease .

Action Environment

The efficacy of imidazo[1,2-a]pyridine analogues against tuberculosis suggests that they may be effective in a variety of environments where this disease is prevalent .

Propiedades

IUPAC Name |

8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.ClH/c1-6-3-2-4-11-5-7(9(12)13)10-8(6)11;/h2-5H,1H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLLDAMZUZQXJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-benzoylthiophen-2-yl)methyl]-2-chloro-4-fluorobenzamide](/img/structure/B2406460.png)

![2-chloro-6-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2406461.png)

![4-chloro-N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2406472.png)

![1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406475.png)

![2-methoxy-4-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2406479.png)